molecular formula C16H22ClNO4 B1669208 Clofibride CAS No. 26717-47-5

Clofibride

Numéro de catalogue: B1669208
Numéro CAS: 26717-47-5
Poids moléculaire: 327.80 g/mol
Clé InChI: CXQGFLBVUNUQIA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Analyse Des Réactions Chimiques

Types de réactions

Le clofibrate subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Applications de la recherche scientifique

Le clofibrate a plusieurs applications dans la recherche scientifique :

Mécanisme d'action

Le clofibrate exerce ses effets en augmentant l'activité de la lipoprotéine lipase extrahépatique, une enzyme qui décompose les lipoprotéines . Cela conduit à la conversion des lipoprotéines de très basse densité (VLDL) en lipoprotéines de basse densité (LDL) et en lipoprotéines de haute densité (HDL), réduisant ainsi les niveaux de triglycérides et de cholestérol dans le sang . Les cibles moléculaires comprennent le récepteur activé par les proliférateurs de peroxysomes alpha (PPARα), qui régule l'expression des gènes impliqués dans le métabolisme des lipides .

Applications De Recherche Scientifique

Clinical Applications

1. Lipid-Lowering Therapy
Clofibride is utilized in the management of dyslipidemia, particularly in patients with high cholesterol levels. Its primary mechanism involves acting as an agonist for peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism and energy homeostasis. Clinical studies have demonstrated that treatment with this compound can lead to significant reductions in low-density lipoprotein cholesterol (LDL-C) levels, thereby reducing cardiovascular risk factors .

2. Metabolism and Pharmacokinetics
Research indicates that this compound is rapidly absorbed and hydrolyzed into its active metabolite, clofibric acid. The pharmacokinetic profile shows varying half-lives across species: approximately 12 hours in rats and around 43 hours in dogs . This information is critical for dosing regimens in clinical settings.

Environmental Applications

1. Toxicogenomics
Clofibric acid, the active metabolite of this compound, has been studied for its persistence in aquatic environments. Its chronic exposure effects on aquatic organisms like zebrafish have been documented, revealing impacts on growth, reproduction, and gene expression related to lipid metabolism . Such findings highlight the need for monitoring this compound in environmental contexts due to its potential ecological risks.

2. Multigenerational Effects
Studies on zebrafish exposed to clofibric acid throughout their life cycle have shown significant multigenerational effects. The first generation exhibited reduced growth and reproductive issues, while the second generation displayed altered growth patterns when raised on a control diet . This underscores the importance of understanding long-term ecological impacts resulting from pharmaceutical contaminants.

Case Studies

Study Findings Implications
Metabolism Study (1979) Investigated absorption and metabolism in rats and dogs; identified metabolites like 4-chlorophenoxyisobutyric acid.Highlights variability in metabolic rates across species, influencing dosing strategies .
Zebrafish Chronic Exposure (2015) Documented growth reduction and reproductive impairments; identified gene expression changes related to lipid metabolism.Suggests environmental monitoring of clofibric acid is necessary due to potential ecological impacts .
Lipid-Lowering Therapy Assessment (2021) Evaluated the effectiveness of various lipid-lowering therapies including fibrates like this compound; found significant LDL-C reductions.Reinforces the clinical relevance of fibrates in managing dyslipidemia .

Activité Biologique

Clofibride is a derivative of clofibrate, primarily recognized for its hypolipidemic properties. This compound undergoes metabolic conversion in the body to produce clofibric acid, which is the active agent responsible for its therapeutic effects. The biological activity of this compound has been extensively studied, particularly in relation to its lipid-lowering effects and safety profile.

This compound is metabolized in the liver, where it is hydrolyzed to clofibric acid. The pharmacokinetic profile indicates an elimination half-life of approximately 12 hours, with renal and fecal excretion being the primary routes of elimination . The mechanism by which clofibric acid exerts its effects involves activation of peroxisome proliferator-activated receptors (PPARs), leading to increased fatty acid oxidation and decreased triglyceride levels in the bloodstream.

Biological Effects

The biological activities of this compound have been documented in various studies, highlighting its efficacy in reducing serum lipid levels. Below is a summary of key findings:

Study Model Dosage Effects on Lipid Levels Toxicity Findings
Hypercholesterolemic Wistar ratsSilafibrate: 40 mg/kg/day; this compound: 25-100 mg/kg/daySilafibrate reduced total cholesterol by 28.4%, triglycerides by 62%, and LDL by 27%. This compound showed lesser reductions (20%, 40%, and 14.5% respectively)LD50 for this compound: 1220 mg/kg; no significant toxic effects observed at lower doses
Human subjectsNot specifiedSignificant decrease in triglycerides and LDL cholesterolNo severe adverse events reported
Clinical trialsVarious dosagesConsistent lipid-lowering effects across multiple studiesGenerally well-tolerated with mild gastrointestinal side effects

Case Studies and Clinical Trials

Several clinical trials have assessed the effectiveness of this compound in managing dyslipidemia. A notable study involved a cohort of patients with high cholesterol levels, where treatment with this compound resulted in significant reductions in both total cholesterol and triglycerides compared to placebo. The safety profile was favorable, with few participants reporting side effects such as gastrointestinal discomfort .

Example Case Study

In a randomized controlled trial involving 120 patients over six months, participants receiving this compound demonstrated a mean reduction in LDL cholesterol of 30% compared to a control group. Additionally, the treatment group experienced improvements in HDL cholesterol levels, indicating a positive shift in the lipid profile .

Toxicological Profile

The toxicity studies conducted on this compound reveal that it has a relatively safe profile at therapeutic doses. In acute toxicity tests, the LD50 was established at 1220 mg/kg for this compound, while its siliconized analog, silafibrate, exhibited a higher LD50 (>2000 mg/kg), suggesting improved safety . Long-term studies indicated no significant adverse effects on body weight or organ function at doses up to 100 mg/kg over a period of 30 days.

Propriétés

IUPAC Name

[4-(dimethylamino)-4-oxobutyl] 2-(4-chlorophenoxy)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO4/c1-16(2,22-13-9-7-12(17)8-10-13)15(20)21-11-5-6-14(19)18(3)4/h7-10H,5-6,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQGFLBVUNUQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCCCC(=O)N(C)C)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022841
Record name Clofibride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26717-47-5
Record name Clofibride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26717-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clofibride [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026717475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clofibride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13849
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clofibride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clofibride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.542
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOFIBRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S9SLS3L93
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clofibride
Reactant of Route 2
Reactant of Route 2
Clofibride
Reactant of Route 3
Reactant of Route 3
Clofibride
Reactant of Route 4
Reactant of Route 4
Clofibride
Reactant of Route 5
Reactant of Route 5
Clofibride
Reactant of Route 6
Reactant of Route 6
Clofibride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.